molecular formula C12H10N4 B11760592 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine

Cat. No.: B11760592
M. Wt: 210.23 g/mol
InChI Key: DMQJTSJKMFPBMN-VULZFCBJSA-N
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Description

2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine is a heterocyclic compound that features a pyridine ring structure

Preparation Methods

The synthesis of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine typically involves the condensation of pyridine-2-carbaldehyde with hydrazine derivatives under specific reaction conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and hydrazone compounds. What sets 2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine apart is its unique structure, which allows for specific interactions with molecular targets and its versatility in various applications. Some similar compounds are:

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

(Z)-1-pyridin-2-yl-N-[(Z)-pyridin-2-ylmethylideneamino]methanimine

InChI

InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H/b15-9-,16-10-

InChI Key

DMQJTSJKMFPBMN-VULZFCBJSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N\N=C/C2=CC=CC=N2

Canonical SMILES

C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2

Origin of Product

United States

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